N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H24ClN5O3S and its molecular weight is 498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex compound with potential therapeutic applications due to its unique structural characteristics. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C26H29N5O3S, with a molecular weight of 491.6 g/mol. Its structural complexity is rated at 764, indicating a multifaceted arrangement that may contribute to its biological interactions. The IUPAC name for this compound is 2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-chlorophenyl)acetamide .
Research indicates that compounds with similar structures often exhibit multifarious biological activities, including:
1. Antibacterial Activity:
Studies have shown that pyrazolo[4,3-d]pyrimidine derivatives possess antibacterial properties. For instance, compounds within this class have demonstrated significant inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting potential as antimicrobial agents .
2. Enzyme Inhibition:
The compound's structure suggests it may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections .
3. Binding Affinity:
Molecular docking studies reveal that this compound interacts favorably with target proteins, which enhances its pharmacological effectiveness. The binding interactions with bovine serum albumin (BSA) indicate a potential for high bioavailability and prolonged action in biological systems .
Case Studies
Several studies have explored the biological activity of similar compounds:
Study 1: Antibacterial Screening
A synthesized series of pyrazolo[4,3-d]pyrimidine derivatives were evaluated for their antibacterial properties. The results indicated moderate to strong activity against specific bacterial strains, highlighting the potential of these compounds in developing new antibiotics .
Study 2: Enzyme Inhibition Assay
In another study focused on enzyme inhibition, several compounds demonstrated strong inhibitory activity against urease and AChE. The findings support the hypothesis that modifications in the molecular structure can enhance enzyme binding and inhibition .
Data Table: Biological Activities of Related Compounds
Compound Name | Antibacterial Activity | AChE Inhibition | Urease Inhibition |
---|---|---|---|
Compound A | Moderate | Strong | Moderate |
Compound B | Strong | Weak | Strong |
N-(4-chlorophenyl)-2-(...) | Moderate to Strong | Strong | Strong |
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-18-10-8-17(25)9-11-18)29(23(22)32)13-16-6-5-7-19(12-16)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMIJBSNULXGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.